

Application Notes: In Vitro Ubiquitination Assay for NRX-2663

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Compound of Interest		
Compound Name:	NRX-2663	
Cat. No.:	B10831364	Get Quote

Introduction

Ubiquitination is a critical post-translational modification that governs protein stability and signaling pathways. [1][2][3] This process involves a sequential enzymatic cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to attach ubiquitin to a substrate protein. [2][3] Dysregulation of this pathway is implicated in various diseases, including cancer. [4][5] NRX-2663 is a small molecule enhancer of the protein-protein interaction between the E3 ligase substrate receptor β -TrCP and its substrate, β -catenin. [6][7][8] Specifically, it acts as a "molecular glue" to promote the ubiquitination and subsequent degradation of β -catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer. [5][7][8] These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of NRX-2663.

Principle of the Assay

This in vitro ubiquitination assay reconstitutes the key components of the ubiquitination machinery to measure the ability of NRX-2663 to enhance the ubiquitination of its target substrate, β -catenin, by the SCF β -TrCP E3 ligase complex. The assay involves incubating recombinant E1, E2, E3 (SCF β -TrCP), ubiquitin, and the β -catenin substrate in the presence and absence of NRX-2663. The ubiquitination of β -catenin is then detected by western blotting, looking for the appearance of higher molecular weight bands corresponding to mono- and polyubiquitinated forms of the substrate.



Quantitative Data Summary

The following table summarizes the reported quantitative data for **NRX-2663**'s effect on the β -catenin: β -TrCP interaction and ubiquitination.

Parameter	Substrate	Value	Reference
EC50	β-catenin peptide binding to β-TrCP	22.9 μΜ	[6]
Kd	β-catenin peptide binding to β-TrCP	54.8 nM	[6]
EC50	pSer33/Ser37 β- catenin binding to β- TrCP	80 μΜ	[5][6]
Cooperativity of Binding	pSer33/Ser37 β- catenin	13-fold	[5][6]
Effective Concentration for Ubiquitination	pSer33/Ser37 β- catenin peptide	≥ 16 µM	[5][6]

Experimental Protocols

Materials and Reagents

- Enzymes:
 - Recombinant human E1 activating enzyme (e.g., UBE1)
 - Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
 - Recombinant human SCF β -TrCP E3 ligase complex (or individual purified components: SKP1, CUL1-RBX1, and β -TrCP)
- Substrate:



- \circ Recombinant human β-catenin (full-length or a relevant peptide, such as pSer33/Ser37 β-catenin peptide)
- Ubiquitin:
 - Recombinant human ubiquitin
- · Compound:
 - NRX-2663
- · Buffers and Solutions:
 - 10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT
 - o ATP solution: 100 mM ATP in water
 - DMSO (for dissolving NRX-2663)
 - 4x SDS-PAGE Sample Buffer
 - Tris-Buffered Saline with 0.1% Tween-20 (TBST)
 - Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Antibodies:
 - Primary antibody against β-catenin
 - o Primary antibody against ubiquitin
 - HRP-conjugated secondary antibody
- Other:
 - SDS-PAGE gels
 - PVDF or nitrocellulose membrane



- Chemiluminescent substrate
- Microcentrifuge tubes
- Incubator or water bath

Detailed In Vitro Ubiquitination Assay Protocol

- Preparation of Reagents:
 - Thaw all recombinant proteins (E1, E2, E3, ubiquitin, and β-catenin) on ice.
 - Prepare a stock solution of NRX-2663 in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
 - Prepare a working solution of ATP by diluting the stock to 10 mM in water.
- Reaction Setup:
 - \circ Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 30-50 µL.
 - Prepare a master mix containing the common reagents (reaction buffer, E1, E2, ubiquitin, ATP) to ensure consistency.
 - The following table provides an example of a 30 µL reaction setup:



Component	Stock Concentration	Volume to Add	Final Concentration
10x Ubiquitination Buffer	10x	3 μL	1x
E1 Enzyme	500 nM	1 μL	~17 nM
E2 Enzyme	5 μΜ	1 μL	~167 nM
SCFβ-TrCP E3 Ligase	1 μΜ	1 μL	~33 nM
β-catenin Substrate	10 μΜ	3 μL	1 μΜ
Ubiquitin	1 mg/mL	2 μL	~7.8 µM
ATP	10 mM	1.5 µL	0.5 mM
NRX-2663 or DMSO	Varies	1 μL	Varies (e.g., 0, 10, 25, 50, 100 μM)
Nuclease-free water	-	Up to 30 μL	-

Incubation:

- Mix the components gently by pipetting.
- Incubate the reactions at 37°C for 60-90 minutes.

Reaction Termination:

- \circ Stop the reaction by adding 10 μ L of 4x SDS-PAGE sample buffer.
- Boil the samples at 95-100°C for 5 minutes to denature the proteins.

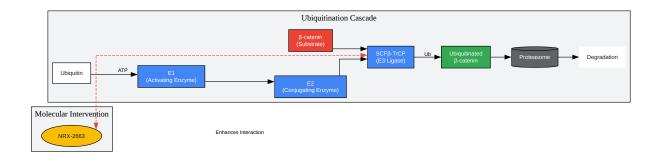
Western Blot Analysis:

- Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the higher molecular weight species.

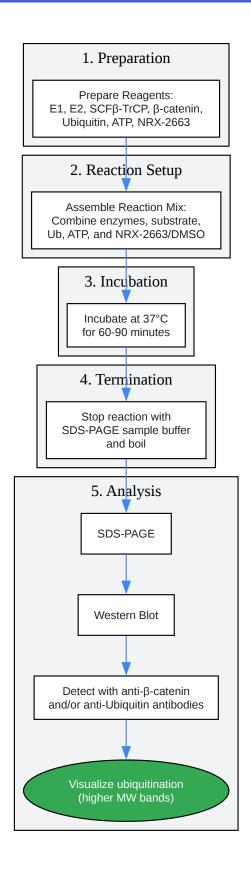
Mandatory Visualizations



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Caption: Signaling pathway of β-catenin ubiquitination enhanced by **NRX-2663**.





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Caption: Experimental workflow for the in vitro ubiquitination assay of NRX-2663.



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